molecular formula C7H11BrO4 B1431585 Methyl 2-Acetoxy-4-bromobutanoate CAS No. 76799-57-0

Methyl 2-Acetoxy-4-bromobutanoate

Cat. No.: B1431585
CAS No.: 76799-57-0
M. Wt: 239.06 g/mol
InChI Key: KQUKPABBVICMBZ-UHFFFAOYSA-N
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Description

Methyl 2-Acetoxy-4-bromobutanoate is a chemical compound with the molecular formula C7H11BrO4 . It has a molecular weight of 239.07 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11BrO4/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3 . The InChI key is KQUKPABBVICMBZ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator . The shipping temperature is room temperature .

Safety and Hazards

Methyl 2-Acetoxy-4-bromobutanoate has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The compound is identified with the signal word ‘Warning’ and the GHS07 pictogram .

Properties

IUPAC Name

methyl 2-acetyloxy-4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO4/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUKPABBVICMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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